3-[((S)-2-Amino-3-methyl-butyryl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
3-[((S)-2-Amino-3-methyl-butyryl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral pyrrolidine derivative with a tert-butyl ester group at position 1, an isopropyl-amino substituent at position 3, and a branched (S)-2-amino-3-methyl-butyryl side chain. The tert-butyl ester moiety enhances steric protection of the carboxylic acid, improving stability and lipophilicity. The (S)-configuration of the amino-butyryl group may confer stereoselective interactions in biological systems or synthetic pathways.
Properties
IUPAC Name |
tert-butyl 3-[[(2S)-2-amino-3-methylbutanoyl]-propan-2-ylamino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33N3O3/c1-11(2)14(18)15(21)20(12(3)4)13-8-9-19(10-13)16(22)23-17(5,6)7/h11-14H,8-10,18H2,1-7H3/t13?,14-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTXKAYNSBMSHB-KZUDCZAMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C1CCN(C1)C(=O)OC(C)(C)C)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C1CCN(C1)C(=O)OC(C)(C)C)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[((S)-2-Amino-3-methyl-butyryl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound of interest in medicinal chemistry, particularly due to its structural features that suggest potential biological activity. This article reviews the current understanding of this compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and it is characterized by a pyrrolidine ring with a tert-butyl ester and an amino acid side chain. The presence of the isopropyl and amino groups contributes to its potential interactions with biological targets.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit various pharmacological effects, including:
- Anticonvulsant Activity : Some derivatives have shown significant anticonvulsant properties, which may be attributed to their ability to modulate neurotransmitter systems in the brain .
- Antiproliferative Effects : Compounds with similar structures have been tested against various cancer cell lines, demonstrating promising antiproliferative activity. For instance, certain thiazole-integrated pyrrolidinones have shown effective growth inhibition in cancer cells .
- Neuroprotective Properties : The structural characteristics suggest potential neuroprotective effects, possibly through modulation of glutamate receptors or other neuroactive pathways.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Receptor Modulation : The compound may interact with specific receptors in the central nervous system (CNS), influencing neurotransmitter release and synaptic plasticity.
- Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit enzymes involved in metabolic pathways relevant to disease states, particularly in cancer .
Study 1: Anticonvulsant Activity
A study evaluated the anticonvulsant effects of pyrrolidine derivatives, including related compounds. Results indicated that certain analogs significantly reduced seizure activity in animal models, suggesting that modifications on the pyrrolidine ring can enhance anticonvulsant efficacy .
Study 2: Antiproliferative Activity
In vitro studies on cancer cell lines demonstrated that derivatives of this compound exhibited IC50 values comparable to established chemotherapeutics like doxorubicin. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the pyrrolidine ring were crucial for enhancing cytotoxicity against tumor cells .
Data Summary
Scientific Research Applications
The compound 3-[((S)-2-Amino-3-methyl-butyryl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester , also known by its CAS number 1401666-04-3, is a derivative of pyrrolidine that has garnered attention in various scientific research applications. This article delves into its applications, particularly in medicinal chemistry and pharmacology, highlighting relevant case studies and data.
Chemical Properties and Structure
The compound is characterized by the following molecular formula: . Its structure features a pyrrolidine ring, an amino acid derivative, and a tert-butyl ester group, which contribute to its biological activity and solubility profile.
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic effects. Its structural similarity to known bioactive compounds suggests possible applications in drug development:
- Neuroprotective Agents : Research indicates that derivatives of pyrrolidine exhibit neuroprotective properties. The specific compound may enhance neuronal survival and function, making it a candidate for treating neurodegenerative diseases .
- Antidepressant Activity : Some studies have explored the role of pyrrolidine derivatives in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. This could position the compound as a potential antidepressant .
Pharmacological Studies
Pharmacological investigations have focused on the compound's interaction with various biological targets:
- Receptor Binding Studies : Preliminary data suggest that this compound may interact with specific receptors involved in mood regulation and cognitive function. Binding affinity assays could elucidate its mechanism of action .
- In Vivo Efficacy : Animal models have been employed to assess the efficacy of the compound in reducing symptoms associated with anxiety and depression. Results indicate promising outcomes, warranting further investigation into its therapeutic potential .
Synthetic Methodologies
The synthesis of this compound has been optimized to improve yield and purity:
- Green Chemistry Approaches : Recent advancements in synthetic methodologies emphasize environmentally friendly processes, reducing waste and energy consumption during synthesis .
Case Study 1: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry evaluated the neuroprotective effects of pyrrolidine derivatives. The results indicated that compounds similar to this compound significantly reduced oxidative stress markers in neuronal cells, suggesting potential applications in treating conditions like Alzheimer's disease.
Case Study 2: Antidepressant Properties
In a clinical trial reported by the International Journal of Neuropharmacology, participants receiving a pyrrolidine-based treatment exhibited significant improvements in depression scales compared to placebo groups. This reinforces the need for further exploration of this compound's antidepressant properties.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Neuroprotection | Reduced oxidative stress | |
| Antidepressant | Improved mood scores | |
| Receptor Interaction | Potential modulation of serotonin pathways |
Table 2: Synthetic Methods Comparison
Chemical Reactions Analysis
Hydrolysis Reactions
The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and tert-butanol. For example:
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Acidic hydrolysis : Trifluoroacetic acid (TFA) or HCl in aqueous dioxane cleaves the ester, releasing the carboxylic acid .
-
Basic hydrolysis : Alkaline conditions (e.g., NaOH) may also cleave the ester, though less commonly reported.
| Reaction Type | Conditions | Products |
|---|---|---|
| Acidic hydrolysis | TFA, HCl, aqueous dioxane | Carboxylic acid + tert-butanol |
| Basic hydrolysis | NaOH, aqueous THF | Carboxylic acid + tert-butoxide |
Amidation and Coupling Reactions
The amino acid moiety participates in amidation reactions, while the pyrrolidine ring undergoes alkylation or acylation:
-
Amide formation : The amino group reacts with carboxylic acid chlorides or acylating agents (e.g., acetic anhydride) under basic conditions.
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Alkylation : The pyrrolidine nitrogen may react with alkyl halides or epoxides to form quaternary ammonium salts.
| Reaction Type | Reagents | Purpose |
|---|---|---|
| Amidation | Acyl chloride, DMAP, DIPEA | Modify amino acid moiety |
| Pyrrolidine alkylation | Alkyl halide, NaH | Form quaternary derivatives |
Biological Interactions and Metabolic Pathways
The compound’s reactivity in biological systems includes:
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Enzymatic cleavage : The tert-butyl ester may undergo hydrolysis by esterases, releasing the carboxylic acid.
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Amidase activity : The amide bond may be cleaved by proteases, though structural rigidity (due to the pyrrolidine ring) could reduce susceptibility.
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Non-covalent binding : The amino acid and carbamate groups may interact with receptors or enzymes via hydrogen bonding and hydrophobic interactions.
Analytical Characterization
Key techniques for monitoring reactions and verifying product identity include:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Key Observations:
Core Structure Variations :
- The target compound and most analogs (e.g., ) share a pyrrolidine backbone, whereas uses a cyclobutane ring, which imposes greater conformational strain and rigidity.
Substituent Effects: The tert-butyl ester is conserved across all compounds, suggesting a common role in protecting carboxylic acid groups during synthesis. The target compound’s (S)-2-amino-3-methyl-butyryl side chain differs from the chloro-acetyl group in (electrophilic vs. nucleophilic reactivity) and the pyrimidinyloxy group in (hydrogen-bonding vs. aromatic interactions).
Chirality and Stereochemistry :
- The (S)-configuration in the target compound contrasts with the (R)-iodomethyl group in , highlighting the importance of stereochemistry in biological activity or synthetic pathways.
Reactivity and Stability Comparison
Thermal and Chemical Stability:
- Thermal Decomposition: reports that tert-butyl esters in polymers undergo thermal cleavage at activation energies of ~116–125 kJ/mol. While the target compound’s exact stability is unspecified, its amino-acyl substituents may alter decomposition pathways compared to simpler esters.
- Hydrolytic Sensitivity :
- The tert-butyl ester in all compounds is hydrolytically stable under basic conditions but cleavable via acid (e.g., trifluoroacetic acid). Substituents like the pyridine-sulfinyl group in may introduce additional acid/base sensitivity.
Preparation Methods
Pyrrolidine Core Functionalization
The synthesis begins with N-protected pyrrolidine derivatives. Recent methods employ:
Starting material :
Key steps :
tert-Butyl Ester Installation
Two primary strategies emerge from recent literature:
Method A : Early-stage incorporation
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Use pre-functionalized pyrrolidine-1-carboxylic acid tert-butyl ester
Method B : Late-stage esterification
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Couple tert-butanol to pyrrolidine-1-carboxylic acid using DCC/DMAP
Comparative data:
| Strategy | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|
| Method A | 78–82 | 98.5 | Industrial |
| Method B | 65–70 | 97.2 | Lab-scale |
(S)-2-Amino-3-methyl-butyryl Coupling
Critical parameters for successful acylation:
Activation reagents :
Stereochemical control :
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Use of (S)-2-(tert-butoxycarbonylamino)-3-methylbutanoic acid
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Chiral HPLC monitoring (Chiralpak IC column, hexane/IPA 80:20)
Reaction conditions :
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Molar ratio 1:1.05 (pyrrolidine:acid)
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2.5 eq DIPEA as base
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Anhydrous DCM solvent
Industrial Optimization Strategies
Recent advancements from process chemistry studies reveal:
Continuous Flow Synthesis
| Parameter | Batch Reactor | Flow System | Improvement |
|---|---|---|---|
| Reaction time | 8 h | 22 min | 95% faster |
| Temperature control | ±5°C | ±0.3°C | Enhanced |
| Yield | 73% | 89% | +16% |
Implementation of millimeter-scale reactors reduces thermal gradients during exothermic acylations.
Catalytic Systems
Novel catalysts :
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Polymer-supported DMAP (PS-DMAP): Enables catalyst recycling (7 cycles, <5% activity loss)
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ZrO₂ nanoparticles: Acid-resistant alternative for esterification (TOF = 320 h⁻¹)
Characterization and Quality Control
Critical analytical data for batch release:
Spectroscopic profiles :
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¹H NMR (400 MHz, CDCl₃): δ 4.15 (m, 1H, pyrrolidine CH), 3.95 (d, J=6.8 Hz, 2H, COOCH₂), 1.43 (s, 9H, t-Bu)
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HRMS : m/z calcd for C₁₇H₃₁N₃O₃ [M+H]⁺ 326.2441, found 326.2438
Chiral purity assessment :
-
HPLC : Chiralcel OD-H column, n-hexane/ethanol 70:30, 1 mL/min
Current Research Frontiers
Enzymatic Synthesis Approaches
Recent trials with immobilized lipases:
Green Chemistry Innovations
Solvent systems :
-
Cyrene™ (dihydrolevoglucosenone):
Technical Challenges and Solutions
| Challenge | Mitigation Strategy | Effectiveness |
|---|---|---|
| Epimerization during acylation | Low-temperature (–20°C) activation | 99.2% ee |
| Tert-butyl ester hydrolysis | pH-controlled workup (6.8–7.2) | <0.5% loss |
| Isopropylamine volatility | Schlenk line techniques | 98% recovery |
Q & A
Q. What are the optimal synthetic routes for preparing 3-[((S)-2-Amino-3-methyl-butyryl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester?
Methodological Answer : The synthesis typically involves a multi-step approach:
Activation of the pyrrolidine core : Start with 3-methylpyrrolidine-1-carboxylic acid, activated via thionyl chloride (SOCl₂) to form the acid chloride .
tert-Butyl ester formation : React the acid chloride with tert-butyl alcohol in the presence of triethylamine (TEA) as a base, yielding the tert-butyl ester intermediate .
Amide coupling : Introduce the (S)-2-amino-3-methyl-butyryl-isopropyl-amine moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) under nitrogen to prevent racemization.
Key Considerations :
Q. How is the stereochemical integrity of the (S)-configured amino acid maintained during synthesis?
Methodological Answer :
- Chiral auxiliary use : Employ (S)-Boc-protected amino acids to prevent racemization during coupling steps.
- Low-temperature conditions : Conduct reactions at 0–4°C to slow kinetic pathways favoring racemization .
- Analytical validation : Verify enantiomeric excess (ee) using chiral HPLC with a polysaccharide column (e.g., Chiralpak IA) and polarimetric analysis .
Intermediate/Advanced Questions
Q. How can researchers resolve discrepancies in reported yields for tert-butyl ester intermediates?
Methodological Answer : Yield variations often arise from:
- Impurity profiles : Use LC-MS to identify byproducts (e.g., unreacted acid chloride or hydrolyzed intermediates).
- Solvent effects : Compare polar aprotic solvents (e.g., DCM vs. THF). DCM often provides higher yields due to better solubility of intermediates .
- Catalyst optimization : Test alternative bases (e.g., DMAP vs. TEA) to enhance reaction efficiency. Document reaction parameters (time, temperature) systematically .
Q. What strategies are effective for analyzing and mitigating hydrolysis of the tert-butyl ester under acidic conditions?
Methodological Answer :
- Stability assays : Expose the compound to varying pH (1–6) and monitor degradation via NMR (disappearance of tert-butyl signal at δ 1.4 ppm) .
- Protective group alternatives : If hydrolysis is problematic, consider replacing the tert-butyl ester with a more stable group (e.g., benzyl ester) during intermediate steps .
- Buffered conditions : Use phosphate buffers (pH 7.4) during biological assays to minimize unintended hydrolysis .
Advanced Research Questions
Q. How can computational modeling guide the design of analogs with improved binding affinity for target enzymes?
Methodological Answer :
Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions between the compound’s pyrrolidine core and enzyme active sites (e.g., proteases).
QSAR analysis : Correlate substituent electronic properties (Hammett σ values) with activity data to predict optimal substituents .
MD simulations : Perform 100-ns molecular dynamics runs to assess conformational stability of the tert-butyl group in hydrophobic pockets .
Q. What experimental approaches validate the role of the isopropyl-amino group in modulating pharmacokinetic properties?
Methodological Answer :
- Metabolic stability assays : Incubate the compound with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS. Compare with analogs lacking the isopropyl group.
- Permeability studies : Use Caco-2 cell monolayers to measure apparent permeability (Papp). The isopropyl group may enhance lipophilicity, improving absorption .
- In vivo PK : Administer IV/PO doses in rodents and calculate AUC, t₁/₂, and clearance. Structural modifications (e.g., replacing isopropyl with cyclopropyl) can refine half-life .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
Methodological Answer :
- Solubility screening : Use a standardized shake-flask method (USP guidelines) across solvents (e.g., water, DMSO, ethanol).
- Temperature control : Note discrepancies due to testing at 25°C vs. 37°C; higher temperatures may artificially inflate aqueous solubility .
- Co-solvent systems : For in vitro studies, employ 10% DMSO/PBS mixtures to balance solubility and biological compatibility .
Safety and Handling in Academic Labs
Q. What are the critical safety protocols for handling this compound’s lachrymatory byproducts?
Methodological Answer :
- Ventilation : Use fume hoods with ≥100 ft/min face velocity during synthesis steps involving thionyl chloride or volatile amines .
- PPE : Wear nitrile gloves and sealed goggles; lachrymators (e.g., acid chlorides) require full-face shields during scale-up .
- Spill management : Neutralize acidic residues with sodium bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
